Glycerol triformate-d5 Glycerol triformate-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16669964
InChI: InChI=1S/C6H8O6/c7-3-10-1-6(12-5-9)2-11-4-8/h3-6H,1-2H2/i1D2,2D2,6D
SMILES:
Molecular Formula: C6H8O6
Molecular Weight: 181.15 g/mol

Glycerol triformate-d5

CAS No.:

Cat. No.: VC16669964

Molecular Formula: C6H8O6

Molecular Weight: 181.15 g/mol

* For research use only. Not for human or veterinary use.

Glycerol triformate-d5 -

Specification

Molecular Formula C6H8O6
Molecular Weight 181.15 g/mol
IUPAC Name (1,1,2,3,3-pentadeuterio-2,3-diformyloxypropyl) formate
Standard InChI InChI=1S/C6H8O6/c7-3-10-1-6(12-5-9)2-11-4-8/h3-6H,1-2H2/i1D2,2D2,6D
Standard InChI Key UFTFJSFQGQCHQW-CIKCLDSDSA-N
Isomeric SMILES [2H]C([2H])(C([2H])(C([2H])([2H])OC=O)OC=O)OC=O
Canonical SMILES C(C(COC=O)OC=O)OC=O

Introduction

Synthesis and Purification Methods

Glycerol triformate-d5 is synthesized via acid-catalyzed esterification of glycerol-d5 with formic acid. The reaction typically employs sulfuric acid as a catalyst under reflux conditions, achieving yields of 70–85% after purification by fractional distillation. Key steps include:

  • Deuterated Glycerol Preparation: Glycerol-d5 is obtained through deuteration of glycerol using D₂O in the presence of platinum catalysts, ensuring >99% isotopic purity.

  • Esterification: Glycerol-d5 reacts with excess formic acid (HCOOH) at 80–100°C for 6–8 hours.

  • Workup: The crude product is neutralized with sodium bicarbonate, followed by extraction using diethyl ether.

  • Distillation: Fractional distillation under reduced pressure (20–30 mmHg) isolates glycerol triformate-d5 as a colorless liquid.

Table 1: Synthesis Parameters for Glycerol Triformate-d5

ParameterValue
Reaction Temperature80–100°C
CatalystH₂SO₄ (5% w/w)
Reaction Time6–8 hours
Yield70–85%
Purity (Post-Distillation)>98% (by GC-MS)
PropertyGlycerol TriformateGlycerol Triformate-d5
Molecular FormulaC₆H₈O₆C₆H₃D₅O₆
Molecular Weight (g/mol)176.12181.16
Boiling Point (°C)285–290288–293 (estimated)
Density (g/cm³)1.321.34 (estimated)

Mass spectral analysis reveals characteristic fragmentation patterns: the non-deuterated form shows a base peak at m/z 176 ([M]⁺), while the deuterated analog exhibits a base peak at m/z 181, with secondary peaks corresponding to formate ester fragments (e.g., m/z 45 for HCOO⁺) .

Applications in Metabolic and Biochemical Research

Isotopic Tracing in Lipid Metabolism

Glycerol triformate-d5 serves as a critical tracer in studies of triglyceride (TG) synthesis, particularly in differentiating the roles of diacylglycerol acyltransferase (DGAT) isoforms. Research by PMC demonstrates that DGAT2 preferentially incorporates deuterated glycerol into TGs derived from endogenous fatty acids, whereas DGAT1 utilizes exogenous fatty acids . This dichotomy was elucidated using ¹³C₃-D₅-glycerol, which enabled precise tracking of glycerol incorporation into TG species via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Table 3: Key Findings from DGAT Isoform Studies

ParameterDGAT1-Mediated SynthesisDGAT2-Mediated Synthesis
Substrate PreferenceExogenous Fatty AcidsEndogenous Fatty Acids
Isotope Used¹³C₁₈-Oleic Acid¹³C₃-D₅-Glycerol
Inhibition StrategyDGAT1-Selective InhibitorsDGAT2 Antisense Oligonucleotides
Metabolic OutcomeReduced VLDL-TG SecretionDecreased Hepatic TG Storage

Analytical Chemistry Applications

In NMR spectroscopy, the deuterium in glycerol triformate-d5 eliminates signal splitting caused by proton-proton coupling, simplifying spectral interpretation. For example, the methylene protons adjacent to deuterated carbons exhibit sharp singlet peaks, enhancing resolution in complex mixtures. In MS, the mass shift caused by deuterium allows unambiguous identification of metabolic products, as demonstrated in studies tracking phospholipid remodeling enzymes like PLD3 and PLD4 .

Future Directions and Research Gaps

Despite its utility, gaps remain in understanding the compound’s behavior in vivo. For instance, the pharmacokinetics of deuterated glycerol esters in mammalian systems are poorly characterized. Recent advances in lipidomics, such as the use of S,S-bis(monoacylglycerol)phosphate (BMP) labeled with deuterated glycerol, highlight opportunities to expand applications into lysosomal storage disorder research .

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